1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol
Description
1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a secondary amine substituent with a para-tolyl (p-tolyl) group. The compound’s structure combines a cyclopentanol core with an aminomethyl group substituted by a 1-(p-tolyl)ethyl moiety.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[[1-(4-methylphenyl)ethylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-12-5-7-14(8-6-12)13(2)16-11-15(17)9-3-4-10-15/h5-8,13,16-17H,3-4,9-11H2,1-2H3 |
InChI Key |
MMUWIVYOGZPRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects
- Target Compound : The (p-tolyl)ethyl group introduces aromaticity and steric bulk, likely enhancing lipophilicity and membrane permeability in biological systems. This makes it a candidate for drug discovery targeting hydrophobic binding pockets .
- 1-[(methylamino)methyl]cyclopentan-1-ol: The smaller methylamino group offers simpler reactivity, suitable for forming Schiff bases or coordinating metal ions. Its powder form and stability at room temperature suggest utility in scalable synthesis .
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol: The branched aminobutan-2-yl group balances hydrophilicity and steric effects, enabling diverse applications in drug delivery or agrochemical formulations .
- 1-Ethynylcyclopentan-1-ol : The ethynyl group enables alkyne-azide cycloaddition (click chemistry), facilitating rapid functionalization for polymer or bioconjugate synthesis .
- 1-Methylcyclopentanol: Lacking an amino group, it serves as a non-reactive solvent or intermediate in industrial processes, with well-documented safety protocols .
Research Implications
The target compound’s aromatic amine group positions it for exploration in kinase inhibitors or GPCR-targeted therapies, leveraging the p-tolyl moiety’s π-π stacking capabilities. In contrast, 1-ethynylcyclopentan-1-ol’s alkyne functionality is ideal for modular synthesis in material science .
Biological Activity
1-(((1-(p-Tolyl)ethyl)amino)methyl)cyclopentan-1-ol, also known as a cyclopentanol derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound features a cyclopentanol framework substituted with an amino group and a p-tolyl ethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 233.36 g/mol. The presence of both a hydroxyl group and an amino group suggests potential interactions with biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from cyclopentanone and p-toluidine derivatives. The general synthetic route includes:
- Formation of the Imine : Cyclopentanone reacts with p-toluidine to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
- Purification : The product is purified through recrystallization or chromatography.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Enzyme Interaction
This compound has been shown to interact with several enzymes, potentially acting as an inhibitor or modulator. Its mechanism of action may involve binding to active sites or allosteric sites, influencing enzyme kinetics.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, in vitro studies demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.
Cytotoxicity Studies
In cytotoxicity assays, the compound was tested on various cancer cell lines. Results indicated that it could induce apoptosis in specific cell types, highlighting its potential as an anticancer agent. The IC50 values varied depending on the cell line, necessitating further investigation into its selectivity and mechanism.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to enzyme active sites leading to decreased catalytic activity.
- Receptor Modulation : Acting as a ligand for specific receptors, altering signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
